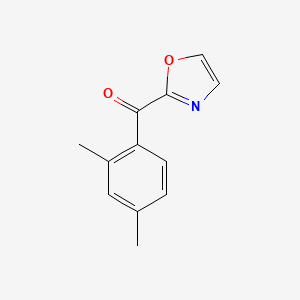

2-(2,4-Dimethylbenzoyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-Dimethylbenzoyl)oxazole, often abbreviated as DMBO, is a chemical compound that belongs to the class of oxazole. It has an empirical formula of C12H11NO2 and a molecular weight of 201.22 .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring attached to a 2,4-dimethylbenzoyl group . The SMILES string representation of the molecule isCc1ccc(c(C)c1)C(=O)c2ncco2 .

Aplicaciones Científicas De Investigación

Antiprotozoal Activity

2-Amino-4-phenyloxazole derivatives, including those structurally related to 2-(2,4-Dimethylbenzoyl)oxazole, have been studied for their antiprotozoal activity. These compounds, synthesized by microwave irradiation, showed promising activity against protozoa like Giardia lamblia and Trichomonas vaginalis. Notably, 2-amino-4-(p-benzoyloxyphenyl)-oxazole exhibited higher in vitro antigiardial activity than the commercial drug metronidazole, suggesting potential for future antiprotozoal therapies (Carballo et al., 2017).

Synthesis and Characterization

A series of 2,4,5-trisubstituted oxazoles, related to this compound, were synthesized and characterized, providing insight into the chemical properties of such compounds. The study included X-ray crystallography and DFT modelling, highlighting their potential in various applications due to their unique electronic structures (Kadam, Shaikh, & Patel, 2016).

Medicinal Chemistry

Oxazole compounds, including derivatives like this compound, have shown versatile biological activities. They bind with enzymes and receptors in biological systems, displaying a wide range of medicinal applications such as antibacterial, antifungal, antiviral, antitubercular, anticancer, anti-inflammatory, antidiabetic, antiparasitic, anti-obesitic, anti-neuropathic, and antioxidative activities (Zhang, Zhao, & Zhou, 2018).

Photophysics

The study of photophysical properties of naphthoxazole derivatives, structurally related to this compound, revealed their potential as fluorescent probes and dyes in dye lasers. The research focused on solvent and media effects on their UV–Vis absorption and fluorescence spectra, indicating significant intramolecular charge transfer during the excitation process (Curitol et al., 2013).

Direcciones Futuras

Oxazole derivatives, including 2-(2,4-Dimethylbenzoyl)oxazole, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are being actively exploited worldwide for their medicinal value and are becoming a significant heterocyclic nucleus for drug discovery .

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-10(9(2)7-8)11(14)12-13-5-6-15-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPFCDAZISAQOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=NC=CO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642122 |

Source

|

| Record name | (2,4-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-44-6 |

Source

|

| Record name | (2,4-Dimethylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

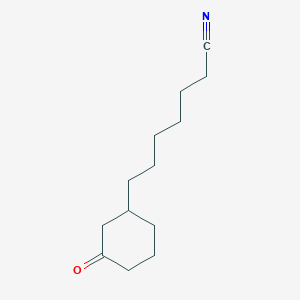

![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)